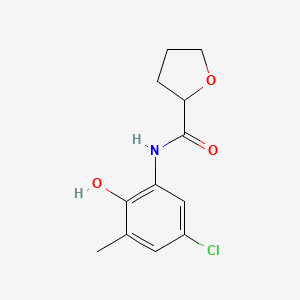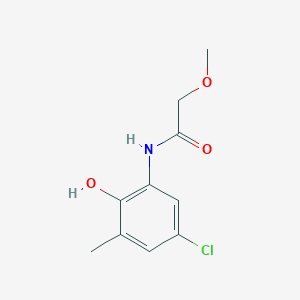
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It was first synthesized in the late 1980s and has since been widely used in scientific research to better understand the role of glutamate receptors in neurological processes.
作用机制
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone acts as a competitive antagonist of the AMPA receptor, specifically binding to the receptor's pore-forming subunit and preventing the influx of calcium ions into the cell. This inhibition of calcium influx can have a variety of downstream effects on cellular signaling pathways, ultimately leading to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. In addition to its effects on AMPA receptor function, this compound has also been shown to modulate other ion channels and neurotransmitter systems, such as NMDA receptors and GABAergic transmission. These effects can have a variety of downstream consequences on neuronal signaling and plasticity.
实验室实验的优点和局限性
One advantage of (7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone is its high potency and selectivity for the AMPA receptor, which allows for precise manipulation of this receptor subtype in experimental settings. However, its use is limited by its relatively short half-life and potential off-target effects on other neurotransmitter systems.
未来方向
There are a number of potential future directions for research involving (7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone. One area of interest is the role of AMPA receptors in various disease states, such as epilepsy, stroke, and neurodegenerative disorders. Additionally, further investigation into the downstream signaling pathways affected by this compound could provide insights into the broader role of glutamate signaling in neuronal function and dysfunction. Finally, the development of more selective and longer-lasting AMPA receptor antagonists could provide even more precise tools for investigating the role of these receptors in neurological processes.
合成方法
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone is typically synthesized through a multi-step process involving the condensation of various starting materials. One common synthesis method involves the reaction of 7-chloro-8-methylquinoline with 4-chlorobutanone in the presence of a base, followed by further reactions to introduce the dioxane moiety.
科学研究应用
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone has been extensively used in scientific research to investigate the role of AMPA receptors in various neurological processes, including learning and memory, synaptic plasticity, and excitotoxicity. It has also been used to study the effects of AMPA receptor dysfunction in various disease states, such as epilepsy, stroke, and neurodegenerative disorders.
属性
IUPAC Name |
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-10-12(16)5-4-11-3-2-6-17(14(10)11)15(18)13-9-19-7-8-20-13/h4-5,13H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJWWYNZTWRPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N(CCC2)C(=O)C3COCCO3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)




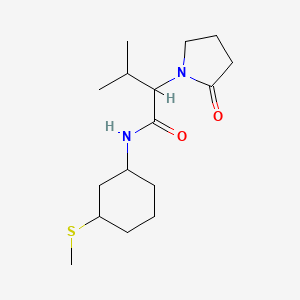
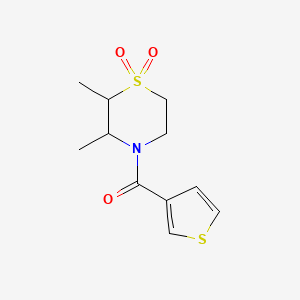
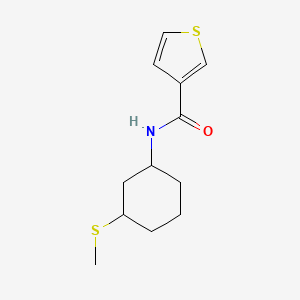
![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)
![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)

